molecular formula C9H14N2O B8540248 3-cyclohexyl-1H-pyrazol-5(4H)-one

3-cyclohexyl-1H-pyrazol-5(4H)-one

Cat. No.: B8540248
M. Wt: 166.22 g/mol
InChI Key: RXEDXJGTFLFLTA-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a cyclohexyl substituent at the 3-position of the pyrazolone core. Pyrazolones are five-membered heterocyclic compounds with a ketone group at the 5-position, making them versatile intermediates in medicinal chemistry and materials science. Pyrazolones are widely studied for their pharmacological properties, including antioxidant, antimicrobial, and anticancer activities . Their structural flexibility allows for diverse functionalization, enabling tailored physicochemical and biological properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-cyclohexyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H14N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)

InChI Key

RXEDXJGTFLFLTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NNC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-cyclohexyl-1H-pyrazol-5(4H)-one with structurally related pyrazolone derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity References
This compound 3-Cyclohexyl Lipophilic, steric bulk; potential for improved pharmacokinetics Under investigation
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-Methyl, 1-phenyl Antioxidant (e.g., MCl-186, a free radical scavenger) Neuroprotective
1-(4-Chlorophenyl)-3-phenyl derivative 1-(4-Cl-phenyl), 3-phenyl Crystallizes with weak C–H⋯O/π interactions; used in metal ion extraction Antibacterial, catalytic ligand
3-Morpholino-1-phenyl derivative 3-Morpholino, 1-phenyl Enhanced solubility due to morpholine moiety Medicinal chemistry applications
3-Trifluoromethyl derivative 3-CF₃, 4-hydroxypropyl High electronegativity; improved metabolic stability Not reported
Azetidinone derivatives Azetidinone substituents Antibacterial activity against Gram-positive/negative strains Antimicrobial

Substituent Effects

  • Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in this compound introduces conformational rigidity and lipophilicity, contrasting with planar aromatic substituents like phenyl or chlorophenyl. For example, 1-(4-chlorophenyl)-3-phenylpyrazolone exhibits dihedral angles of 8.35–18.23° between substituents and the pyrazolone ring, enabling conjugation and electron delocalization . Cyclohexyl’s non-aromatic nature may reduce π-stacking interactions but improve solubility in lipid-rich environments.
  • Electron-Withdrawing Groups (EWGs) : Derivatives with EWGs like trifluoromethyl (CF₃) show increased metabolic stability , whereas halogenated aromatic rings (e.g., 4-chlorophenyl) may reduce anticancer efficacy in some contexts .

Physicochemical Properties

  • Hydrogen Bonding : Weak C–H⋯O/π interactions stabilize crystal packing in 1-(4-chlorophenyl)-3-phenylpyrazolone .
  • Solubility and Lipophilicity: Morpholino and hydroxypropyl substituents enhance water solubility , while cyclohexyl and CF₃ groups increase logP values.

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